molecular formula C8H11NO2 B2424182 2-(tert-Butyl)oxazole-5-carbaldehyde CAS No. 1216135-67-9

2-(tert-Butyl)oxazole-5-carbaldehyde

Cat. No.: B2424182
CAS No.: 1216135-67-9
M. Wt: 153.181
InChI Key: FWBCZMWPQMIVMH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)oxazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H11NO2 It features a five-membered oxazole ring with a tert-butyl group at the 2-position and an aldehyde group at the 5-position

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBCZMWPQMIVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-tert-butyl-1,3-oxazole-5-carbaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)oxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: 2-tert-butyl-1,3-oxazole-5-carboxylic acid.

    Reduction: 2-tert-butyl-1,3-oxazole-5-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(tert-Butyl)oxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-oxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring may also interact with biological receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1,3-oxazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    2-tert-butyl-1,3-thiazole-5-carbaldehyde: Contains a sulfur atom instead of oxygen in the ring.

    2-tert-butyl-1,3-oxazole-5-methanol: The aldehyde group is reduced to an alcohol.

Uniqueness

2-(tert-Butyl)oxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the tert-butyl group and the aldehyde group on the oxazole ring makes it a versatile intermediate for various synthetic applications.

Biological Activity

2-(tert-Butyl)oxazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Chemical Structure : this compound features an oxazole ring with a tert-butyl group and an aldehyde functional group. This structure contributes to its unique reactivity and biological properties.
  • Molecular Formula : C₉H₁₃N₁O
  • CAS Number : 1216135-67-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the oxazole ring enhances its potential as a bioactive molecule, allowing it to participate in enzyme inhibition and modulation of cellular pathways.

Antimicrobial Activity

Studies have indicated that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of oxazole derivatives. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell Line IC₅₀ (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Studies

  • Study on Antimicrobial Properties : A study conducted by Panova et al. (2023) evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated a promising antibacterial effect against Staphylococcus aureus, highlighting its potential for therapeutic applications in treating bacterial infections .
  • Anticancer Research : In a comparative study examining the cytotoxic effects of several oxazole derivatives on cancer cell lines, this compound was found to significantly inhibit cell proliferation in MCF-7 and A549 cells. The study suggested that the compound induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death .

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